molecular formula C12H14O2 B15240947 2-Cyclopropanecarbonyl-4,6-dimethylphenol

2-Cyclopropanecarbonyl-4,6-dimethylphenol

Cat. No.: B15240947
M. Wt: 190.24 g/mol
InChI Key: FWTNMXBAZOVHKJ-UHFFFAOYSA-N
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Description

2-Cyclopropanecarbonyl-4,6-dimethylphenol (CAS: 1249097-38-8) is a phenolic derivative featuring a cyclopropane carbonyl substituent at the 2-position and methyl groups at the 4- and 6-positions of the aromatic ring. Its structure combines the steric strain of the cyclopropane ring with the electron-donating effects of methyl groups, making it a unique scaffold for studying reactivity and intermolecular interactions. The compound is commercially available at 95% purity from suppliers such as AK Scientific and others .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

cyclopropyl-(2-hydroxy-3,5-dimethylphenyl)methanone

InChI

InChI=1S/C12H14O2/c1-7-5-8(2)11(13)10(6-7)12(14)9-3-4-9/h5-6,9,13H,3-4H2,1-2H3

InChI Key

FWTNMXBAZOVHKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C2CC2)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropanecarbonyl-4,6-dimethylphenol typically involves the acylation of 4,6-dimethylphenol with cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 2-Cyclopropanecarbonyl-4,6-dimethylphenol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropanecarbonyl-4,6-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclopropyl alcohol derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-Cyclopropanecarbonyl-4,6-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropanecarbonyl-4,6-dimethylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the cyclopropane carbonyl group can interact with nucleophiles. These interactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Substituents (Positions) Key Functional Groups
2-Cyclopropanecarbonyl-4,6-dimethylphenol Methyl (4,6), Cyclopropanecarbonyl (2) Phenol, Cyclopropane, Ketone
2-Cyclopropanecarbonyl-4,6-difluorophenol Fluorine (4,6), Cyclopropanecarbonyl (2) Phenol, Cyclopropane, Ketone
4-Brom-2,6-dimethylphenol Methyl (2,6), Bromine (4) Phenol, Halogen

Physicochemical Properties

  • Electronic Effects: The cyclopropanecarbonyl group introduces electron-withdrawing character, while methyl groups (in 4,6-dimethylphenol) provide electron donation.
  • Steric Effects: The cyclopropane ring imposes significant steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to the less strained cyclohexanone derivative .
  • Solubility: The brominated analogue (4-brom-2,6-dimethylphenol) likely exhibits lower solubility in polar solvents due to the hydrophobic bromine atom, whereas the cyclopropanecarbonyl group may enhance solubility in aprotic solvents .

Research Findings and Limitations

  • Supplier Availability : The target compound is less widely available (3 suppliers) compared to its brominated analogue, which is listed in a major chemical catalog (Sigma-Aldrich) .
  • Data Gaps : Direct experimental data on physicochemical properties (e.g., pKa, melting point) are absent in the provided evidence. Comparative studies on biological activity or synthetic utility are also lacking.

Biological Activity

2-Cyclopropanecarbonyl-4,6-dimethylphenol is a compound that has garnered attention due to its notable biological activities, particularly in the fields of antimicrobial and antiviral research. This article aims to provide a comprehensive overview of its biological properties, supported by data tables and relevant case studies.

  • Chemical Formula : C12_{12}H16_{16}O2_2
  • Molecular Weight : 192.25 g/mol
  • CAS Number : 106141-17-7

Antimicrobial Properties

Research indicates that 2-Cyclopropanecarbonyl-4,6-dimethylphenol exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1816

This table summarizes the antimicrobial efficacy of the compound against selected microorganisms, indicating its potential as an effective antimicrobial agent .

Antiviral Activity

In addition to its antimicrobial properties, this compound has been investigated for its antiviral effects. It has shown activity against HIV-1 by acting as a non-nucleoside reverse transcriptase inhibitor. The following data outlines its effectiveness:

Compound EC50 (nM) Selectivity Index
2-Cyclopropanecarbonyl-4,6-dimethylphenol5.19>20
Comparison Compound4.32>15

The selectivity index indicates that the compound is effective at low concentrations while maintaining a favorable safety profile .

Study on Antimicrobial Efficacy

A study conducted by researchers focused on the antimicrobial properties of various phenolic compounds, including 2-Cyclopropanecarbonyl-4,6-dimethylphenol. The findings highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting its potential application in clinical settings for treating infections that do not respond to conventional antibiotics .

Study on Antiviral Mechanism

Another research effort explored the mechanism of action of this compound against HIV-1. The study revealed that it binds to the reverse transcriptase enzyme, preventing viral replication. This mechanism was confirmed through in vitro assays where varying concentrations of the compound were tested against different strains of HIV .

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